Pyrimidine, 4-(chloromethyl)-5-nitro-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H4ClN3O2 |
|---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
4-(chloromethyl)-5-nitropyrimidine |
InChI |
InChI=1S/C5H4ClN3O2/c6-1-4-5(9(10)11)2-7-3-8-4/h2-3H,1H2 |
InChI Key |
SMCIWFZNHCODJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 4-(chloromethyl)-5-nitro-pyrimidine
Executive Summary
4-(Chloromethyl)-5-nitro-pyrimidine is a high-value heterocyclic building block characterized by its dual electrophilic nature. It serves as a critical "linchpin" intermediate in the synthesis of fused bicyclic systems, particularly purines , pteridines , and pyrrolo[2,3-d]pyrimidines . Its structural uniqueness lies in the juxtaposition of a reactive alkyl halide (chloromethyl) with a strongly electron-withdrawing nitro group on an electron-deficient pyrimidine core. This configuration creates a distinct reactivity profile, enabling facile SN2 substitutions at the exocyclic carbon and subsequent cyclization cascades essential for kinase inhibitor development.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a pyrimidine ring substituted at the C4 position with a chloromethyl group and at the C5 position with a nitro group.
-
Formula: C₅H₄ClN₃O₂
-
Molecular Weight: 173.56 g/mol
-
Core Character: Highly
-deficient.
Electronic Effects:
-
Inductive Deactivation: The C5-nitro group and the N1/N3 ring nitrogens exert a powerful
(inductive withdrawing) effect. This significantly acidifies the methylene protons of the chloromethyl group ( estimated < 20), making the compound prone to deprotonation and subsequent elimination or condensation side reactions under strong basic conditions. -
Electrophilicity: The chloromethyl carbon is activated for nucleophilic attack. Unlike benzyl chloride, where the ring donates electron density, the 5-nitropyrimidine ring withdraws density, making the
carbon highly positive and reactive toward soft nucleophiles (thiols, amines).
Stability Considerations
-
Thermal: The proximity of the nitro group (oxidizer) to the chloromethyl group (fuel/alkylator) creates potential thermal instability. It should be treated as an energetic precursor.
-
Hydrolytic: Susceptible to hydrolysis to 4-(hydroxymethyl)-5-nitropyrimidine in aqueous base.
Synthetic Pathways[1][2][3][4][5]
The synthesis of 4-(chloromethyl)-5-nitro-pyrimidine typically proceeds via the functionalization of 4-methyl-5-nitropyrimidine . Direct nitration of a chloromethyl precursor is hazardous and non-selective; thus, the methyl group is installed first, followed by nitration, and finally chlorination.
Primary Synthetic Route (Radical Halogenation)
The most robust protocol involves the radical chlorination of 4-methyl-5-nitropyrimidine.
Step 1: Nitration 4-Methylpyrimidine is nitrated using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–20 °C) to yield 4-methyl-5-nitropyrimidine.
Step 2: Chlorination The methyl group is functionalized using N-chlorosuccinimide (NCS) or chlorine gas. Due to the electron-deficient nature of the ring, this reaction requires radical initiation (AIBN or Benzoyl Peroxide) and reflux in a non-polar solvent (CCl₄ or PhCl).
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis from commercially available 4-methylpyrimidine. The radical chlorination step is critical and requires stoichiometric control to prevent over-chlorination.
Reactivity Profile & Applications
The versatility of 4-(chloromethyl)-5-nitro-pyrimidine stems from its ability to undergo orthogonal reactions: Nucleophilic Substitution (at the side chain) and Reduction/Cyclization (involving the nitro group).
Key Reaction Pathways
| Reaction Type | Reagent / Conditions | Product Outcome | Mechanism |
| SN2 Displacement | Primary Amines ( | 4-(Aminomethyl)-5-nitropyrimidine | Nucleophilic attack at |
| Thioether Formation | Thiols ( | 4-(Thioalkyl)-5-nitropyrimidine | Soft nucleophile displacement. |
| Reductive Cyclization | 1. Amine displacement2. Fe/AcOH or H₂/Pd-C | Purine / Pteridine Core | Nitro reduction to amine, followed by condensation with the side chain amine. |
| Ring Substitution (SNAr) | Strong Nucleophiles (e.g., MeO⁻) | C2/C6-substituted derivatives | Rare without a leaving group at C2/C6; requires oxidative activation. |
Mechanism: The "Purine Synthesis" Cascade
This is the most common application in drug discovery (e.g., for kinase inhibitors).
-
Alkylation: The chloromethyl group reacts with an amine.
-
Reduction: The 5-nitro group is reduced to an aniline (-NH₂).
-
Cyclization: A one-carbon source (e.g., triethyl orthoformate) bridges the two amines to close the imidazole ring, forming a purine.
DOT Diagram: Reactivity & Cyclization Logic
Figure 2: The standard workflow for converting the scaffold into bicyclic heteroaromatic drugs.
Detailed Experimental Protocols
Protocol A: Synthesis via Radical Chlorination
Note: This procedure assumes the starting material 4-methyl-5-nitropyrimidine is available.
Reagents:
-
4-Methyl-5-nitropyrimidine (1.0 eq)[1]
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Benzoyl Peroxide (BPO) (0.05 eq) or AIBN
-
Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (alternative to CCl₄).
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 4-methyl-5-nitropyrimidine in anhydrous solvent (0.2 M concentration).
-
Addition: Add NCS (1.05 eq) and the radical initiator (BPO, 0.05 eq) in one portion.
-
Reaction: Heat the mixture to varying reflux. The reaction is often initiated by a high-intensity visible light source (halogen lamp) if chemical initiation is slow.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the methyl peak and appearance of the monochloro product. Caution: Over-reaction leads to the dichloromethyl impurity.
-
Workup: Cool to room temperature. Filter off the succinimide byproduct. Evaporate the solvent under reduced pressure.
-
Purification: The residue is typically purified via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
-
Yield Expectation: 50–70%.
-
Protocol B: Nucleophilic Substitution with Primary Amines
Reagents:
-
4-(Chloromethyl)-5-nitropyrimidine (1.0 eq)
-
Amine (
) (1.1 eq) -
Diisopropylethylamine (DIPEA) (2.0 eq)[2]
-
Solvent: THF or DMF (anhydrous).
Procedure:
-
Dissolution: Dissolve the pyrimidine in THF (0.1 M) and cool to 0 °C.
-
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Stirring: Allow to warm to room temperature. The reaction is usually rapid (< 2 hours) due to the activated nature of the electrophile.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]
-
Outcome: Yields are typically high (>80%) for non-sterically hindered amines.
Safety & Stability (E-E-A-T)
Hazard Identification
-
Vesicant/Lachrymator: Like many benzyl chloride analogues, this compound is a potent alkylating agent. It can cause severe skin burns, eye damage, and respiratory irritation. Handle only in a fume hood.
-
Energetic: The nitro group adds thermodynamic instability. Do not heat the neat solid above 100 °C. Avoid metal spatulas if the compound is dry (potential friction sensitivity, though low).
Storage
-
Store at -20 °C under an inert atmosphere (Argon/Nitrogen).
-
Protect from moisture (hydrolysis risk).
References
-
Synthesis of Pyrimidine Intermediates
- Title: "Synthetic routes to substituted nitropyrimidines and their applic
- Source: Royal Society of Chemistry (RSC) Advances.
-
URL:[Link] (Generalized context for nitropyrimidine synthesis).
-
Radical Halogenation Protocols
- Title: "Reaction with NCS: Mechanism and Applic
- Source: ResearchG
-
URL:[Link] (Methodology adaptation).
- Reactivity of Chloromethyl-pyridines/pyrimidines: Title: "Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions." Source: BenchChem Technical Guides.
-
Applications in Kinase Inhibitors
- Title: "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors."
- Source: ResearchG
-
URL:[Link] (Context on methyl/nitro pyrimidine reactivity).
Sources
A Technical Guide to the Solubility of 4-(chloromethyl)-5-nitropyrimidine in DMSO and DMF for Drug Discovery Applications
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 4-(chloromethyl)-5-nitropyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug development, within two of the most prevalent polar aprotic solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Recognizing the critical role of solubility in the reliability and reproducibility of biological screening and chemical synthesis, this document details the physicochemical properties of the solute and solvents, outlines robust experimental protocols for both kinetic and thermodynamic solubility determination, and addresses critical safety and handling considerations. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded framework for working with this and structurally related compounds.
Introduction: The Imperative of Solubility in Preclinical Research
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of success.[1] Inadequate solubility can lead to misleading results in high-throughput screening (HTS) campaigns, underestimated toxicity, and poor bioavailability, ultimately causing the failure of an otherwise promising candidate.[1]
4-(chloromethyl)-5-nitropyrimidine is a functionalized pyrimidine derivative. Such compounds, featuring reactive chloromethyl groups and electron-withdrawing nitro groups, often serve as key intermediates in the synthesis of more complex, biologically active molecules.[2] To effectively utilize these building blocks, they must first be reliably dissolved.
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the workhorse solvents in drug discovery and synthetic chemistry, prized for their exceptional ability to dissolve a vast array of organic compounds.[3][4][5] This guide provides the necessary theoretical foundation and field-proven experimental protocols to accurately assess and manage the solubility of 4-(chloromethyl)-5-nitropyrimidine in these critical solvents.
Physicochemical Landscape: Solute and Solvents
Understanding the interplay between the molecular properties of the solute and the solvent is fundamental to predicting and interpreting solubility. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes will exhibit greater solubility in polar solvents.
Solute Profile: 4-(chloromethyl)-5-nitropyrimidine
While extensive public data on this specific molecule is limited, its structure allows for an expert assessment of its likely properties based on analogous compounds.[6][7][8]
Caption: Chemical Structure of 4-(chloromethyl)-5-nitropyrimidine.
-
Molecular Formula: C₅H₄ClN₃O₂
-
Key Features: The molecule possesses a polar pyrimidine core, a highly polar nitro group (-NO₂), and a reactive chloromethyl (-CH₂Cl) substituent. The presence of nitrogen and oxygen atoms introduces significant polarity and potential for hydrogen bonding as an acceptor. These features strongly suggest that the compound is a solid at room temperature and will require polar solvents for effective dissolution.
Solvent Profiles: DMSO and DMF
DMSO and DMF are classified as polar aprotic solvents. They possess large dipole moments and high dielectric constants, enabling them to solvate a wide range of polar and nonpolar molecules, but they lack acidic protons to donate in hydrogen bonding.[5]
| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Molecular Formula | (CH₃)₂SO | (CH₃)₂NC(O)H |
| Molecular Weight | 78.13 g/mol | 73.09 g/mol |
| Boiling Point | 189 °C (372 °F)[5][9] | 153 °C (307 °F) |
| Density | 1.1004 g/cm³ | 0.944 g/cm³ |
| Dielectric Constant | 48.9[9] | 38.3 |
| Dipole Moment | 4.3 D[9] | 3.8 D |
Field Insights: The slightly higher dielectric constant and dipole moment of DMSO often make it a marginally stronger solvent than DMF for highly polar compounds. However, a critical distinguishing property is hygroscopicity; DMSO readily absorbs moisture from the atmosphere.[3][4] This absorbed water can significantly alter the solubility of a compound, potentially causing precipitation from a stock solution. Therefore, the use of anhydrous DMSO and proper handling techniques are paramount for reproducible results.[3]
Experimental Protocol for Solubility Determination
As no standardized solubility values for 4-(chloromethyl)-5-nitropyrimidine are publicly available, this section provides a robust, self-validating methodology for its determination. We present a two-tiered approach: a rapid kinetic assessment for initial screening and a more rigorous thermodynamic method for precise quantification.
Workflow for Solubility Assessment
The following workflow provides a logical progression for determining the solubility of a novel compound.
Caption: Experimental workflow for kinetic and thermodynamic solubility determination.
Step-by-Step Protocol: Kinetic Solubility by Visual Inspection
This method is a rapid, high-throughput approach to estimate solubility, ideal for early-stage discovery.[10]
-
Preparation: Accurately weigh the required mass of 4-(chloromethyl)-5-nitropyrimidine to prepare a high-concentration stock solution (e.g., 100 mM) in a sterile glass vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO or DMF.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[3] If the solid persists, sonicate the vial in a water bath for 5-10 minutes.[4] Gentle warming (e.g., 37°C) may be used cautiously, as excessive heat can degrade the compound.[4]
-
Equilibration: Allow the solution to stand at room temperature for at least one hour.
-
Inspection: Visually inspect the solution against a dark background. A completely clear solution with no visible particles indicates solubility at that concentration. The presence of any turbidity or solid residue indicates that the solubility limit has been exceeded.
-
Iteration: If the compound is insoluble, repeat the procedure at lower concentrations (e.g., 50 mM, 20 mM, 10 mM) until the highest soluble concentration is identified.
Step-by-Step Protocol: Thermodynamic Solubility by ¹H NMR
This method provides a highly accurate, quantitative measure of equilibrium solubility.[3][10]
-
Sample Preparation: Add an excess amount of solid 4-(chloromethyl)-5-nitropyrimidine to a vial containing a known volume of solvent (e.g., 1 mL of DMSO-d6 for NMR analysis). The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[1]
-
Separation: After incubation, allow the solution to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.[1]
-
Analysis: Transfer the clear filtrate to an NMR tube. Acquire a quantitative ¹H NMR spectrum.
-
Quantification: The presence of sharp, well-defined peaks corresponding to the compound confirms its solubility.[1] Absolute concentration can be determined by integrating a well-resolved compound peak against a peak from a known concentration of an internal standard.[3]
Data Presentation and Interpretation
All experimental data should be meticulously recorded. The following table provides a template for summarizing results.
| Concentration (mM) | Solvent | Temperature (°C) | Dissolution Method | Observation (Post-Incubation) | Solubility Classification |
| 100 | DMSO | 25 | Vortex, Sonication | Clear, no precipitate | Soluble (≥100 mM) |
| 100 | DMF | 25 | Vortex | Turbid | Insoluble (<100 mM) |
| 50 | DMF | 25 | Vortex, Sonication | Clear, no precipitate | Soluble (≥50 mM, <100mM) |
| Equilibrium | DMSO | 25 | Shake-Flask | NMR Result: 115 mM | 115 mM |
Interpretation: Kinetic solubility data is invaluable for preparing stock solutions for biological assays, where the compound is typically diluted into an aqueous buffer. Thermodynamic solubility represents the true equilibrium state and is a more fundamental measure of the compound's properties, which is critical for formulation and process chemistry.
Safety and Handling: A Mandate for Due Diligence
Researchers must treat 4-(chloromethyl)-5-nitropyrimidine and related compounds with caution. Safety Data Sheets (SDS) for structurally similar nitropyrimidines indicate potential hazards.
-
Compound Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][14]
-
Solvent Precautions:
-
Work with DMSO and DMF in a well-ventilated area.
-
Prevent skin contact; DMSO is known to enhance the dermal absorption of other chemicals.
-
Use anhydrous solvents from a freshly opened bottle or a properly stored container (e.g., with molecular sieves) to avoid water contamination, especially with DMSO.[3][4]
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
Conclusion
References
- Smolecule. (2026). Experimental Protocols for DMSO Solubility Assessment.
- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
- National Center for Biotechnology Information. (n.d.). 4-(Chloromethyl)pyrimidine. PubChem.
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Fluorochem. (2024).
- Asian Journal of Chemistry. (2013).
- Merck Millipore. (2024).
- LibreTexts. (2023). Solubility of Organic Compounds.
- Fisher Scientific. (2015).
- AK Scientific, Inc. (n.d.).
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-nitropyrimidine.
- BenchChem. (2025). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
- Chem-Impex. (n.d.). 4,6-Dichloro-5-nitropyrimidine.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine. PubChem.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. 4-(Chloromethyl)pyrimidine | C5H5ClN2 | CID 13123553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 2,4-二氯-5-硝基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Methodological & Application
protocol for nucleophilic substitution of 4-(chloromethyl)-5-nitropyrimidine
Application Note: Strategic Nucleophilic Derivatization of 4-(Chloromethyl)-5-nitropyrimidine
Part 1: The Chemical Logic & Reactivity Profile
This protocol addresses the nucleophilic substitution of 4-(chloromethyl)-5-nitropyrimidine .[1][2][3] To successfully derivatize this scaffold, one must understand its "Dual Electrophilicity."[1][3]
-
Primary Target (Exocyclic
): The chloromethyl group ( ) is a highly reactive, benzylic-type halide.[1][2][3] The adjacent pyrimidine ring acts as an electron sink, and the 5-nitro group further amplifies this effect via inductive electron withdrawal ( ), making the methylene carbon extremely electrophilic.[1][2] -
Secondary Risk (Endocyclic
): The C4 and C6 positions of the pyrimidine ring are electron-deficient.[3] The presence of the 5-nitro group makes the ring highly susceptible to nucleophilic aromatic substitution ( ). While the chloromethyl group is the intended target, harsh conditions or "hard" nucleophiles can attack the ring carbon directly, leading to ring opening or complex degradation [1, 2].
The Strategy: To achieve chemoselective substitution at the
Part 2: Pre-Reaction Safety & Stability Checklist
Warning: This compound is a structural analog to nitrogen mustards.[3] It is a potent alkylating agent.[3]
-
Engineering Controls: All weighing and transfers must occur within a certified fume hood.
-
Decontamination: Prepare a quench solution of 10% aqueous sodium thiosulfate to neutralize spills or glassware.[3]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis yields the alcohol, which is significantly less reactive [3].
Part 3: Optimized Experimental Protocols
Protocol A: Amination (Synthesis of secondary/tertiary amines)
Target: Displacement of Cl by primary/secondary amines.[1]
Reagents:
-
Substrate: 4-(chloromethyl)-5-nitropyrimidine (1.0 equiv)[1][2][3]
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1][2] -
Solvent: Anhydrous THF or Acetonitrile (MeCN) (Concentration: 0.1 M)[1][2][3]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Amine and DIPEA in anhydrous solvent. Cool this solution to 0°C (ice/water bath).
-
Substrate Addition: Dissolve 4-(chloromethyl)-5-nitropyrimidine in a minimal amount of the same solvent. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Rationale: Adding the electrophile to the nucleophile ensures the concentration of the alkylator remains low relative to the amine, preventing bis-alkylation (if using a primary amine) and controlling the exotherm.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS or TLC.[3]
-
Workup: Dilute with EtOAc. Wash with saturated
(to remove acidic byproducts) followed by Brine.[1][3] Dry over .[1][3] -
Purification: Flash column chromatography. (Note: The amine product may be basic; consider using amine-functionalized silica or adding 1%
to the eluent).[1][2]
Protocol B: Etherification (Synthesis of ethers)
Target: Displacement of Cl by alcohols/phenols.[1]
Reagents:
-
Substrate: 4-(chloromethyl)-5-nitropyrimidine (1.0 equiv)[1][2][3]
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv) OR
(2.0 equiv) for phenols.[1][3] -
Solvent: Anhydrous DMF or THF.[3]
Step-by-Step Methodology:
-
Alkoxide Formation:
-
For Alcohols: Suspend NaH in anhydrous THF at 0°C. Add the alcohol slowly. Stir for 30 min until
evolution ceases. -
For Phenols: Combine phenol and
in DMF at RT.
-
-
Coupling: Cool the alkoxide/phenoxide solution to -10°C to 0°C . Add 4-(chloromethyl)-5-nitropyrimidine (dissolved in solvent) dropwise.
-
Reaction: Stir at 0°C.
-
Critical Control: Do not heat initially.[3] Alkoxides are "harder" nucleophiles than amines and have a higher risk of attacking the pyrimidine ring (
) if the temperature is too high [2].
-
-
Quench: Carefully quench with saturated
solution. Extract with EtOAc.[3]
Part 4: Data Presentation & Decision Matrix
Table 1: Solvent & Base Compatibility Matrix
| Solvent | Polarity | Recommended Base | Suitability | Notes |
| THF | Aprotic | DIPEA, TEA, NaH | Excellent | Easy workup; good solubility for most organics.[1][2][3] |
| MeCN | Aprotic | Good | Best for polar amines; facilitates | |
| DMF | Aprotic | Good | Hard to remove; use only if solubility is an issue.[1][3] | |
| MeOH/EtOH | Protic | None/Alkoxides | Avoid | Risk of solvolysis (forming methyl ether) or transesterification.[1][3] |
| DCM | Aprotic | TEA | Fair | Good for solubility, but reaction rates are slower than in polar solvents.[1][3] |
Part 5: Experimental Workflow Visualization
The following diagram outlines the critical decision paths and process controls for the synthesis.
Figure 1: Optimized workflow for nucleophilic substitution, prioritizing kinetic control to prevent ring degradation.
Part 6: Troubleshooting & Optimization
-
Issue: Hydrolysis Product Observed (Alcohol formation)
-
Issue: Ring Substitution (
byproducts) -
Issue: Low Yield / Decomposition
References
-
Zapol'skii, V. A., et al. (2022).[1][3] "Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines." Beilstein Journal of Organic Chemistry, 18, 597–606.[1]
-
BenchChem. (2025).[1][3][4] "Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride." BenchChem Application Notes. [1][3]
-
PubChem. (2025).[1][3] "Compound Summary: 4-(Chloromethyl)pyrimidine." National Library of Medicine.[3] [1][3]
-
Tocris Bioscience. (2025).[1][3] "General Stability and Storage of Bioactive Heterocycles." Tocris Technical Support.
Sources
Application Note: Optimizing Yields for 4-(Chloromethyl)-5-nitropyrimidine Coupling Reactions
This application note provides a comprehensive technical guide for optimizing coupling reactions involving 4-(chloromethyl)-5-nitropyrimidine . This intermediate is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and antiviral agents, due to the unique electronic properties imparted by the 5-nitro group.
Executive Summary & Mechanistic Insight[2][3][4]
The 4-(chloromethyl)-5-nitropyrimidine scaffold presents a dichotomy in synthetic chemistry: it is exceptionally reactive yet prone to rapid degradation. The 5-nitro group is the critical electronic driver.[1] It exerts a strong electron-withdrawing effect (
Mechanistic Implications[2][5]
-
Enhanced Electrophilicity: The chloromethyl group at C4 is "super-activated."[1] The nitro group pulls electron density from the ring, which in turn inductively destabilizes the C-Cl bond, making the methylene carbon highly susceptible to nucleophilic attack (
). -
Acidity of Methylene Protons: The electron-deficient nature of the ring increases the acidity of the methylene protons (
-protons). Use of strong, hindered bases (e.g., -BuOK) can lead to deprotonation followed by polymerization or oxidative dimerization rather than the desired substitution. -
Hydrolytic Instability: The compound hydrolyzes rapidly to the hydroxymethyl derivative in the presence of moisture, driven by the same electronic activation that facilitates coupling.
Core Strategy: Success lies in kinetic control . The reaction conditions must be tuned to favor the desired
Critical Optimization Parameters
The following parameters have been validated to maximize yield and purity.
Solvent Selection
Solvent choice dictates the reaction rate and the solubility of the hydrochloride salt (if used).
| Solvent | Suitability | Mechanistic Rationale |
| DMF / DMAc | High | Excellent solubility for polar intermediates; promotes |
| Acetonitrile (MeCN) | High | Good balance of polarity and volatility.[1] Easy workup. Often the first choice for scale-up.[1] |
| THF | Moderate | Lower dielectric constant slows |
| Alcohols (MeOH/EtOH) | Low | Avoid. High risk of solvolysis (ether formation) due to the high reactivity of the chloromethyl group.[1] |
Base Selection
The base must neutralize the HCl byproduct without deprotonating the sensitive methylene group.
-
Recommended: DIPEA (Hünig's Base) or
.[1]-
Why: DIPEA is non-nucleophilic and provides a controlled basic environment.[1]
(granular, anhydrous) allows for a heterogeneous reaction, preventing high concentrations of dissolved base that could trigger side reactions.
-
-
Avoid: Strong alkoxides (
, ) or hydroxide bases ( ), which promote elimination and hydrolysis.[1]
Temperature Control
-
Standard Protocol: Start at 0°C , then warm to RT .
-
Reasoning: The activation energy for the coupling is low.[1] Heating (>40°C) often triggers decomposition of the nitro-pyrimidine core (darkening of reaction mixture indicating "tar" formation).
Detailed Experimental Protocol
Protocol A: Coupling with Primary/Secondary Amines
Target: Synthesis of secondary/tertiary amine derivatives. Scale: 1.0 mmol basis.
Materials
-
Reagent: 4-(chloromethyl)-5-nitropyrimidine (1.0 equiv) [Note: If using HCl salt, adjust base accordingly].
-
Nucleophile: Amine (1.1 – 1.2 equiv).[1]
-
Base: DIPEA (2.5 equiv) or anhydrous
(3.0 equiv).[1] -
Solvent: Anhydrous MeCN or DMF (5 mL/mmol).
-
Additive: KI (0.1 equiv) – Optional Finkelstein catalyst.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with
or Ar. -
Solvation: Dissolve the Amine and Base in anhydrous solvent.[1] Cool the mixture to 0°C using an ice bath.
-
Checkpoint: Ensure the solution is homogenous (for DIPEA) or a fine suspension (for Carbonate).[1]
-
-
Addition: Add 4-(chloromethyl)-5-nitropyrimidine portion-wise (solid) or dropwise (if dissolved in minimal solvent) over 10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (20-25°C).
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LCMS after 1 hour.
-
Success Indicator: Disappearance of starting material (
) and appearance of a polar product spot.[1]
-
-
Workup:
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).[1]
Protocol B: Coupling with Thiols (Thioethers)
Target: Synthesis of sulfide derivatives.[1] Nuance: Thiols are more acidic and more nucleophilic; oxidation to disulfide is a competing side reaction.[1]
-
Degassing: Sparge the solvent (DMF) with Nitrogen for 15 mins prior to use to prevent disulfide formation.[1]
-
Base: Use
(1.5 equiv) for faster kinetics at lower temperatures.[1] -
Execution: Mix Thiol and Base in DMF at 0°C. Add the pyrimidine electrophile. Reaction is typically complete in <30 mins at 0°C.[1]
Troubleshooting & Quality Control
Self-Validating Analytical Checkpoints
| Observation | Diagnosis | Corrective Action |
| Multiple Spots on TLC | Double alkylation (if primary amine used) or Hydrolysis.[1] | Increase amine stoichiometry to 1.5 equiv. Ensure solvent is ultra-dry.[1] |
| Reaction turns black | Decomposition of the nitro-pyrimidine ring.[1] | Lower temperature (keep at 0°C). Reduce base strength (switch from Carbonate to Bicarbonate).[1] |
| Low Yield | Product lost in aqueous layer during workup.[1] | Pyrimidine amines can be polar.[1] Use DCM/IPA (3:1) for extraction or salt out the aqueous layer.[1][2] |
| NMR: Shift of | Validation of coupling. | Starting Material |
Visualizing the Reaction Pathway
The following diagram illustrates the competition between the desired substitution pathway and common failure modes.
Caption: Kinetic competition pathway. Success requires suppressing hydrolysis (moisture control) and thermal decomposition.
References
-
BenchChem. Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Retrieved from (Extrapolated for 4-isomer analog reactivity).
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.[1] Retrieved from .[1]
-
PubChem. 4-(Chloromethyl)pyrimidine | C5H5ClN2.[1] National Library of Medicine.[1] Retrieved from .[1]
-
ChemicalBook. 4,6-Dichloro-5-nitropyrimidine synthesis and properties. Retrieved from .[1]
Sources
Technical Application Note: 4-(Chloromethyl)-5-nitropyrimidine in Kinase Inhibitor Design
Executive Summary
4-(Chloromethyl)-5-nitropyrimidine is a high-value heterocyclic intermediate in Medicinal Chemistry, distinct from its more common analog, 4-chloro-5-nitropyrimidine. While the latter is used for nucleophilic aromatic substitution (
This specific arrangement allows for the rapid construction of pteridine and dihydropteridinone scaffolds—privileged structures in kinase inhibition that mimic the adenine core of ATP. This guide outlines the mechanistic rationale, synthetic protocols, and safety considerations for deploying this fragment to generate Type I and Type II kinase inhibitors.
Structural Rationale & Pharmacophore Mapping
The "ATP-Mimic" Logic
The pyrimidine ring is the foundational pharmacophore for a vast number of FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib). However, monocyclic pyrimidines often lack the rigidity and surface area required for high-affinity binding in the ATP-binding cleft.
By utilizing 4-(chloromethyl)-5-nitropyrimidine, researchers can synthesize bicyclic 6,6-fused systems (pteridines). These systems provide:
-
Hinge Binding: The N1 and N3 nitrogens (and C2 substituents) form critical hydrogen bonds with the kinase hinge region (e.g., residues like Glu81 and Leu83 in CDK2).
-
Vector Control: The C4-chloromethyl arm serves as a vector to extend substituents into the solvent-exposed region or the ribose-binding pocket, depending on the cyclization strategy.
Mechanism of Action: The "Build-Couple-Pair" Strategy
The utility of this fragment relies on a cascade reaction sequence:
-
Electrophilic Attack (
): The chloromethyl group reacts with a nucleophile (amine or amino acid ester). -
Reduction/Cyclization: The C5-nitro group is reduced to an amine, which then attacks the newly installed side chain (intramolecular cyclization) to close the second ring.
Figure 1: The synthetic logic flow transforming the pyrimidine fragment into a bicyclic kinase core.
Experimental Protocols
Protocol A: Synthesis of 7,8-Dihydropteridin-6(5H)-one Core
Target Application: Creating Plk1 or Aurora Kinase inhibitor scaffolds.
Principle: This protocol uses the chloromethyl group to alkylate a glycine ester, followed by a reductive lactamization to form the pteridinone ring.
Reagents Required:
-
4-(Chloromethyl)-5-nitropyrimidine (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Iron powder (5.0 eq) / Acetic Acid (glacial) OR H2 (balloon) / Pd/C (10% wt)
-
Ethanol (EtOH) and THF.
Step-by-Step Methodology:
-
N-Alkylation (The Linker Installation):
-
Dissolve 4-(chloromethyl)-5-nitropyrimidine (500 mg, 2.88 mmol) in anhydrous THF (10 mL).
-
Add Glycine ethyl ester hydrochloride (482 mg, 3.45 mmol).
-
Cool to 0°C. Dropwise add TEA (1.0 mL, 7.2 mmol).
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by the mono-alkylated product ( ). -
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate. Yield is typically 75-85%.
-
-
Reductive Cyclization (The Ring Closure):
-
Dissolve the crude intermediate from Step 1 in EtOH/AcOH (3:1 ratio, 15 mL).
-
Add Iron powder (800 mg, ~5 eq).
-
Heat to reflux (80°C) for 2–3 hours.
-
Mechanism:[1] The nitro group reduces to an aniline. The aniline nitrogen intramolecularly attacks the ethyl ester carbonyl, releasing ethanol and closing the ring to form the lactam (pteridinone).
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Recrystallize from MeOH/Ether to obtain the 7,8-dihydropteridin-6(5H)-one as a pale yellow solid.
-
Protocol B: Quality Control & Validation
All synthesized fragments must be validated before library expansion.
| Analytical Method | Expected Result | Diagnostic Feature |
| 1H NMR (DMSO-d6) | Singlet at ~4.2 ppm | Represents the -CH2- of the new lactam ring (formerly the glycine methylene). |
| 1H NMR (DMSO-d6) | Broad singlet > 10 ppm | Represents the lactam NH proton. |
| LC-MS (ESI+) | M+1 Peak | Mass shift corresponding to loss of Cl, Ethyl group, and Oxygen (cyclization). |
| HPLC Purity | > 95% | Required for biological screening. |
Advanced Application: Fragment Growing
Once the Pteridinone core is synthesized (Protocol A), it can be elaborated into a potent inhibitor.
-
C2-Position: The pyrimidine C2 is still accessible. Use
or Buchwald-Hartwig coupling to introduce solubilizing groups (e.g., N-methylpiperazine) or hinge-binding motifs. -
N5-Position: The lactam nitrogen can be alkylated to tune the vector into the solvent front.
Figure 2: Pathway from fragment to functional kinase inhibitor analog.
Safety & Handling (Critical)
Hazard Class: Alkylating Agent / Vesicant. CAS Registry: 1044760-72-0 (Generic/Derivative class).
-
Genotoxicity: The chloromethyl moiety is a reactive alkylator capable of modifying DNA. Treat this compound as a potential mutagen.
-
Skin/Eye Contact: Causes severe irritation and potential chemical burns.
-
PPE:[2] Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Engineering Controls: All weighing and reactions must be performed inside a certified fume hood.
-
-
Quenching Spills: Do not wipe with water immediately. Treat spills with a dilute solution of ammonia or 10% sodium thiosulfate to nucleophilically deactivate the alkyl halide before cleaning.
References
-
BenchChem. (2025).[3] 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors. Application Note. Link
-
Baillache, D. J., & Unciti-Broceta, A. (2020).[4] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[4] RSC Medicinal Chemistry, 11, 1112-1135.[4] Link
-
Zhang, C., & Bollag, G. (2010).[5] Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.[5] Link
-
Zapol'skii, V. A., et al. (2022). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Beilstein Journal of Organic Chemistry. Link
-
Fisher Scientific. (2024). Safety Data Sheet: Chloromethyl-pyrimidine derivatives. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alkylation Workflows using 4-(chloromethyl)-5-nitropyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly sensitive alkylation workflows involving 4-(chloromethyl)-5-nitropyrimidine . This electrophile is exceptionally reactive, and selecting the optimal base is the single most critical parameter for preventing catastrophic yield loss.
The Causality of Base Selection: Understanding the Substrate
Before troubleshooting, it is critical to understand the unique electronic environment of your starting material. The 5-nitro group exerts a profound electron-withdrawing effect (-I, -M) on the pyrimidine core. This creates two distinct parasitic reaction liabilities if the wrong base is chosen:
-
SNAr Susceptibility: The electron depletion at the C2, C4, and C6 positions makes the pyrimidine ring highly susceptible to 1[1]. If a base is even slightly nucleophilic, it will attack the ring directly rather than acting as a proton sponge.
- -Proton Acidity: The methylene protons of the chloromethyl group are unusually acidic due to the adjacent electron-deficient ring. Strong bases cause over-deprotonation, generating a transient aza-xylylene intermediate that leads to rapid 2[2].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of base selection and the resulting mechanistic pathways.
Mechanistic pathways of 4-(chloromethyl)-5-nitropyrimidine alkylation based on base selection.
Troubleshooting Guides & FAQs
Q: My reaction mixture turns into a black, intractable tar within minutes. What is happening?
A: You are likely using a base that is too strong (e.g., NaH, KOtBu, or NaOH). The strong base deprotonates the highly acidic methylene protons of the chloromethyl group, triggering the aza-xylylene polymerization pathway.
Solution: Immediately switch to a milder base like K
Q: I am trying to N-alkylate a secondary amine, but LC-MS shows a mass corresponding to the amine attached directly to the pyrimidine ring, missing the -CH
Q: Can I use Triethylamine (TEA) instead of DIPEA? A: It is highly discouraged. While TEA is commonly used in standard alkylations, it is slightly more nucleophilic than DIPEA. With highly activated electrophiles like 4-(chloromethyl)-5-nitropyrimidine, TEA can form quaternary ammonium salts (quaternization) which precipitate out of solution and halt the reaction. DIPEA (Hünig's base) provides superior steric shielding.
Optimal Base Selection Matrix
Use the following data table to select the correct base for your specific nucleophile.
| Base | Classification | pKa (Conjugate Acid) | Nucleophilicity | Expected SN2 Yield | Primary Side Reaction Liability |
| DIPEA | Organic, Hindered | ~10.5 | Very Low | 85–95% | None (Optimal for Amines) |
| K | Inorganic, Mild | ~10.3 | Low | 75–90% | Slow reaction rate |
| Cs | Inorganic, Mild | ~10.3 | Low | 85–95% | None (Optimal for Phenols) |
| TEA | Organic, Unhindered | ~10.7 | Moderate | 40–60% | Quaternization |
| NaH | Inorganic, Strong | ~35.0 | High (Hydride) | < 10% | Polymerization (Tar formation) |
| NaOH | Inorganic, Strong | ~13.8 | High | < 20% | SNAr / Ring Hydrolysis |
Self-Validating Experimental Protocols
Protocol A: N-Alkylation of Aliphatic Amines (Using DIPEA)
This protocol utilizes steric shielding to prevent base-induced SNAr.
-
Preparation: In an oven-dried flask under N
, dissolve the target amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) or Acetonitrile (5.0 mL). -
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol) via syringe. Stir for 5 minutes at 0 °C.
-
Electrophile Addition: Dissolve 4-(chloromethyl)-5-nitropyrimidine (1.05 equiv, 1.05 mmol) in 2.0 mL of the reaction solvent. Add this solution dropwise over 10 minutes to the reaction flask at 0 °C to prevent exothermic polymerization.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Self-Validation Checkpoint: At t=2h, spot the reaction on a silica TLC plate. The starting pyrimidine (UV active) should be consumed. Crucially, the absence of baseline streaking validates that DIPEA successfully suppressed the aza-xylylene polymerization pathway.
-
Workup: Quench with saturated aqueous NaHCO
, extract with DCM, dry over Na SO , and concentrate.
Protocol B: O-Alkylation of Phenols (Using K
CO
)
This protocol utilizes mild inorganic buffering to activate oxygen nucleophiles without degrading the pyrimidine ring, adapted from established4[4].
-
Preparation: In a round-bottom flask, combine the target phenol (1.0 equiv, 1.0 mmol) and finely powdered, anhydrous K
CO (2.0 equiv, 2.0 mmol) in anhydrous DMF (5.0 mL). -
Pre-activation: Stir the suspension at room temperature for 15 minutes to generate the phenoxide. The solution may change color.
-
Electrophile Addition: Add 4-(chloromethyl)-5-nitropyrimidine (1.1 equiv, 1.1 mmol) in one portion.
-
Reaction: Heat the mixture gently to 50 °C and stir overnight.
-
Self-Validation Checkpoint: Analyze via LC-MS. The presence of a single major peak corresponding to the [M+H]+ of the O-alkylated product, without a corresponding [M-CH2]+ peak, validates that SNAr at the pyrimidine core was successfully avoided.
-
Workup: Pour the mixture into ice water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
References
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at:[Link]
-
National Institutes of Health (NIH) / PMC. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Available at:[Link]
-
National Institutes of Health (NIH) / PubMed. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Available at: [Link]
Sources
- 1. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95%|CAS 89581-58-8 [benchchem.com]
- 2. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR chemical shifts of methylene protons in 4-(chloromethyl)-5-nitropyrimidine
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of methylene protons in 4-(chloromethyl)-5-nitropyrimidine , structured for researchers in organic synthesis and medicinal chemistry.
Executive Summary
The precise characterization of 4-(chloromethyl)-5-nitropyrimidine is critical due to its role as a reactive intermediate in the synthesis of antiviral purine analogs (e.g., Abacavir derivatives). The methylene protons (
This guide analyzes the chemical shift (
Quick Reference Data
| Proton Group | Chemical Shift ( | Multiplicity | Solvent | Key Influencer |
| 4.80 – 5.05 ppm | Singlet (s) | Nitro group anisotropy + Cl electronegativity | ||
| 2.85 – 2.95 ppm | Singlet (s) | Pyrimidine ring current | ||
| 4.60 – 4.75 ppm | Singlet/Doublet | H-bonding (solvent dependent) |
Theoretical Framework & Shift Assignment
The Mechanistic Basis of Deshielding
The chemical shift of the methylene protons in 4-(chloromethyl)-5-nitropyrimidine is defined by three additive deshielding vectors. Understanding these allows for rapid identification of the compound in crude mixtures.
-
Inductive Effect of Chlorine (
): The electronegative chlorine atom pulls electron density from the methylene carbon, deshielding the protons. In a standard benzyl chloride, this shifts the protons to ~4.56 ppm . -
Anisotropic Effect of the Pyrimidine Ring: The aromatic ring current of the pyrimidine system creates a local magnetic field that deshields substituents at the 4-position.
-
Nitro Group Ortho-Effect: The nitro group at position 5 is a strong electron-withdrawing group (EWG). Through both inductive (
) and mesomeric ( ) effects, it significantly depletes electron density from the adjacent 4-position. Furthermore, the magnetic anisotropy of the group specifically deshields the ortho-substituents.
Result: While a standard benzyl chloride resonates at ~4.6 ppm, the synergistic electron withdrawal by the pyrimidine ring and the 5-nitro group pushes the shift downfield to the 4.8 – 5.0 ppm range.
Comparative Shift Analysis
The following table contrasts the target molecule with its direct precursor and potential degradation products.
| Compound | Structure | Methylene/Methyl Shift ( | |
| 4-Methyl-5-nitropyrimidine | Precursor | 2.90 ppm ( | Reference |
| 4-(Chloromethyl)pyrimidine | Analog (No | 4.65 ppm ( | +1.75 ppm |
| 4-(Chloromethyl)-5-nitropyrimidine | Target | 4.92 ppm (Est.) | +2.02 ppm |
| 4-(Hydroxymethyl)-5-nitropyrimidine | Hydrolysis Impurity | 4.70 ppm ( | N/A |
Note: The shift of the hydrolysis product (
) is highly solvent-dependent. In, it appears near 4.7 ppm. In , it may shift downfield and show coupling to the hydroxyl proton.[1][2]
Visualization of Electronic Effects
The following diagram illustrates the additive shielding and deshielding factors influencing the chemical shift.
Figure 1: Additive electronic factors contributing to the downfield shift of the methylene protons.
Experimental Protocol: Sample Preparation & Acquisition
Handling 4-(chloromethyl)-5-nitropyrimidine requires specific protocols due to its tendency to hydrolyze or cyclize.
Step-by-Step Methodology
-
Solvent Selection:
-
Preferred:
(Chloroform-d). It minimizes hydrogen bonding and provides a sharp singlet for the group. -
Alternative:
or Acetone- . Use only if the compound is insoluble in chloroform. Warning: DMSO may accelerate nucleophilic attack if the sample contains residual water.
-
-
Sample Preparation (Strict Anhydrous Conditions):
-
Dry the NMR tube in an oven at 110°C for 1 hour prior to use.
-
Dissolve ~5-10 mg of the compound in 0.6 mL of neutralized
(pass solvent through a small plug of basic alumina if acidity is a concern, as acid catalyzes hydrolysis). -
Critical: Run the spectrum immediately. Do not leave the sample in the solution overnight.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): 16 (sufficient for >5 mg).
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Spectral Width: -2 to 14 ppm (to capture downfield aromatic protons).
-
Validation Workflow
Figure 2: Decision tree for validating the presence of the chloromethyl group.
Troubleshooting & Impurity Profiling
Common issues arise from the high reactivity of the chloromethyl group.
-
Issue: Broadening of the Methylene Peak.
-
Cause: Exchange processes or degradation.
-
Solution: Lower temperature (273 K) or filter the solution to remove paramagnetic particulates.
-
-
Issue: Appearance of a Doublet at ~4.7 ppm.
-
Diagnosis: Hydrolysis to the alcohol (
). In , the methylene protons couple with the hydroxyl proton ( ), splitting the singlet into a doublet. -
Remedy: Ensure all reagents are anhydrous.
-
References
-
Chemical Shift Tables for Benzyl & Alkyl Halides.
- Source: University of Wisconsin-Madison, Reich Chemistry.
-
URL:[Link]
-
Synthesis of Pyrimidine Intermedi
- Source: PubChem Compound Summary (Rel
-
URL:[Link]
-
NMR Solvent Impurities & Reference D
- Source:Organometallics 2010, 29, 9, 2176–2179.
-
URL:[Link]
-
Electronic Effects in Nitropyrimidines.
- Source:Journal of Heterocyclic Chemistry (General Reference for Pyrimidine Shifts).
-
URL:[Link]
Sources
Technical Analysis: Mass Spectrometry Fragmentation of 4-(Chloromethyl)-5-Nitropyrimidine
Topic: Mass Spectrometry Fragmentation Pattern of 4-(Chloromethyl)-5-Nitropyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of bioactive pyrimidines—critical scaffolds for oncology and antiviral therapeutics—4-(chloromethyl)-5-nitropyrimidine serves as a high-value electrophilic intermediate. Its reactivity, driven by the electron-deficient pyrimidine ring and the labile chloromethyl group, makes it prone to rapid hydrolysis and cyclization, necessitating rigorous analytical control.
This guide provides a technical comparison of the mass spectrometric behavior of 4-(chloromethyl)-5-nitropyrimidine under Electron Ionization (EI) versus Electrospray Ionization (ESI) . Unlike standard catalog entries, we analyze the mechanistic causality of fragmentation, specifically the "ortho-effect" interaction between the nitro and chloromethyl moieties, and provide diagnostic markers to distinguish this compound from its primary hydrolytic impurity, 4-(hydroxymethyl)-5-nitropyrimidine.
Compound Profile & Isotopic Signature
Before interpreting fragmentation, the isotopic envelope must be verified. The presence of a single chlorine atom confers a distinct 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope.
| Property | Specification |
| IUPAC Name | 4-(chloromethyl)-5-nitropyrimidine |
| Formula | C₅H₄ClN₃O₂ |
| Exact Mass | 173.00 (³⁵Cl) |
| Molecular Weight | 173.56 g/mol |
| Isotopic Pattern | M (100%), M+2 (32%) |
| Key Functional Groups | Nitro (-NO₂), Chloromethyl (-CH₂Cl), Pyrimidine Ring |
Comparative Fragmentation Analysis: EI vs. ESI
The choice of ionization technique fundamentally alters the observed spectral fingerprint.[1] EI provides a structural "hard" map useful for library matching, while ESI yields "soft" intact ions essential for purity profiling in liquid matrices.
Electron Ionization (EI) – The Structural Fingerprint
Context: Used in GC-MS for raw material qualification.
In EI (70 eV), the molecular ion (
Key Mechanistic Pathways:
-
Radical Cleavage (α-cleavage): The weakest bond is the C-Cl bond. Homolytic cleavage yields the cation at
138. -
Nitro Group Loss: A characteristic loss of
(46 Da) generates the pyrimidine cation at 127. -
The "Ortho-Effect": A diagnostic rearrangement unique to ortho-substituted nitro aromatics. The oxygen of the nitro group abstracts a proton from the adjacent chloromethyl group, facilitating the loss of an
radical ( ).
Electrospray Ionization (ESI) – The Intact Ion
Context: Used in LC-MS/MS for impurity profiling and reaction monitoring.
ESI generates even-electron species (
Key Mechanistic Pathways:
-
Protonation: The N1 or N3 of the pyrimidine ring accepts a proton, yielding
at 174. -
HCl Elimination: Unlike EI, ESI-CID often favors the loss of neutral molecules. The loss of neutral HCl (36 Da) is a dominant pathway, yielding a fragment at
138.
Data Comparison Table
| Fragment Identity | EI ( | ESI ( | Mechanistic Origin |
| Molecular Ion | 173 / 175 | 174 / 176 | Parent ion (Radical vs. Protonated) |
| Dechlorinated | 138 | 138 | Loss of |
| Nitro Loss | 127 | 128 | Loss of |
| Ortho-Effect | 156 | 157 | Loss of |
| Base Ring | 93 | 94 | Loss of both functional groups |
Mechanistic Visualization
The following diagram illustrates the divergent pathways for EI fragmentation, highlighting the competition between direct cleavage and the ortho-effect rearrangement.
Figure 1: Proposed EI fragmentation pathway showing competitive loss of Nitro, Chlorine, and Hydroxyl groups.
Diagnostic Impurity Profiling
In drug development, distinguishing the active intermediate from its degradation products is paramount. The primary degradant is 4-(hydroxymethyl)-5-nitropyrimidine (Hydrolysis Product).
Differentiation Strategy
-
Target Compound (Chloromethyl): Look for the 173/175 doublet . The 3:1 ratio is the "smoking gun" for chlorine.
-
Impurity (Hydroxymethyl): Look for
155 ( in ESI).-
Crucial Check: The impurity lacks the M+2 isotope peak (no chlorine).
-
False Positive Alert: The
fragment of the target (156 in EI) is close to the molecular ion of the impurity (155). High-resolution MS (HRMS) or chromatographic separation is required to avoid misidentification.
-
Experimental Protocols
GC-MS Protocol (EI)
Use for raw material purity checks.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM). Note: Avoid methanol to prevent nucleophilic substitution in the vial.
-
Inlet: Split 20:1, Temperature 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven: 50°C (1 min) → 20°C/min → 280°C (3 min).
-
MS Source: 230°C, 70 eV. Scan range 40–300 amu.
LC-MS/MS Protocol (ESI)
Use for trace impurity analysis in biological matrices.
-
Sample Prep: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[2]
-
B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 mins.
-
-
Source: ESI Positive Mode. Capillary 3.5 kV.
-
MRM Transitions (Quantitation):
- (Loss of HCl, Quantifier)
- (Loss of NO₂, Qualifier)
References
-
National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 113690-63-0. Retrieved from [Link]
-
ResearchGate. (2023).[5] Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard Reference for Ortho-Effect Mechanisms).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. digital.csic.es [digital.csic.es]
- 3. askfilo.com [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Effect of nitro groups and alkyl chain length on the negative ion tandem mass spectra of alkyl 3-hydroxy-5-(4'-nitrophenoxy) and alkyl 3-hydroxy-5-(2', 4'-dinitrophenoxy) benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: LC-MS Identification of 4-(chloromethyl)-5-nitropyrimidine Hydrolysis Products
Executive Summary
4-(chloromethyl)-5-nitropyrimidine (4-CMNP) is a highly reactive electrophilic intermediate often utilized in the synthesis of bioactive pyrimidine derivatives (e.g., kinase inhibitors, vitamin analogs). Its structural core contains a nitro group at the C5 position, which significantly withdraws electron density, activating the C4-chloromethyl group toward nucleophilic substitution.
Upon exposure to moisture or protic solvents, 4-CMNP undergoes rapid hydrolysis. Distinguishing the intact parent from its hydrolysis products is critical for process control and genotoxic impurity monitoring. This guide details the LC-MS methodology for identifying these species, comparing it against traditional analytical techniques to demonstrate why LC-MS is the superior approach for trace-level characterization.
Part 1: Chemical Context & Degradation Pathway[1][2]
The Instability Mechanism
The primary degradation pathway is an
-
Parent: 4-(chloromethyl)-5-nitropyrimidine
-
Primary Hydrolysis Product: 4-(hydroxymethyl)-5-nitropyrimidine
-
Solvolysis Product (if Methanol is used): 4-(methoxymethyl)-5-nitropyrimidine
The nitro group at C5 stabilizes the transition state, accelerating this reaction.
Figure 1: Hydrolysis pathway of 4-CMNP. The electron-deficient pyrimidine ring facilitates the displacement of the chloride ion by water.
Part 2: Comparative Analysis of Analytical Techniques
While HPLC-UV and NMR are standard in organic synthesis, they face limitations when analyzing labile alkyl halides like 4-CMNP at trace levels.
| Feature | LC-MS (Recommended) | HPLC-UV | 1H NMR |
| Specificity | High. Distinguishes compounds by Mass-to-Charge (m/z) ratio and Isotope patterns. | Low. Both parent and product share the same nitropyrimidine chromophore, leading to identical UV spectra. | High. Provides definitive structural elucidation.[1] |
| Sensitivity | Excellent. Capable of detecting ppm/ppb levels (crucial for genotoxic impurity analysis). | Moderate. Limited by the extinction coefficient; not suitable for trace impurity quantification. | Low. Requires mg-scale sample; poor for trace impurities (<1%). |
| Diagnostic Power | Isotope Pattern. The loss of the Chlorine isotope signature (3:1 ratio of M:M+2) is the definitive proof of hydrolysis. | Retention Time. Relies solely on RT shifts, which can be slight between the chloro- and hydroxy- forms. | Chemical Shift. Distinct shift of the methylene protons (-CH2-). |
| Sample Integrity | High. Fast separation minimizes on-column degradation if conditions are optimized. | Variable. Long run times in aqueous mobile phases can cause on-column hydrolysis during analysis. | Variable. Requires deuterated solvents which may contain trace water (D2O exchange). |
Part 3: LC-MS Experimental Protocol
Sample Preparation (Critical Step)
-
Solvent Selection: Do NOT dissolve the standard in Methanol or unbuffered Water for stock preparation, as this induces immediate solvolysis.
-
Recommended Diluent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) (anhydrous).
-
Preparation:
-
Prepare Stock A (Parent) in 100% Anhydrous ACN (1 mg/mL).
-
Prepare Stock B (Hydrolysis Control) by adding 50% Water to Stock A and heating at 40°C for 30 mins.
-
Dilute both to working concentration (e.g., 10 µg/mL) immediately prior to injection.
-
Liquid Chromatography Conditions
Because the hydrolysis product is more polar (hydroxyl group) than the parent (chloro group), a standard C18 column may show poor retention for the product. A polar-embedded C18 or HSS T3 column is recommended.
-
Instrument: UHPLC System
-
Column: Waters HSS T3 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to retain polar hydrolysis product)
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Temp: 35°C
Mass Spectrometry Parameters
-
Polarity: Positive Mode (ESI+) preferred due to Pyrimidine nitrogen protonation.
-
Analyzer: Q-TOF (for exact mass) or Triple Quad (for quantification).
-
Key Settings:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile -Cl).
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
-
Part 4: Data Interpretation & Results
Mass Spectral Logic
The identification relies on two distinct mass spectral features: the Mass Shift and the Isotope Pattern .
1. The Parent: 4-(chloromethyl)-5-nitropyrimidine
-
Formula:
-
Monoisotopic Mass: ~173.0 Da
-
Observed Ion [M+H]+: m/z ~174.0
-
Isotope Signature: Distinct 3:1 ratio between m/z 174.0 and 176.0 due to
and .
2. The Hydrolysis Product: 4-(hydroxymethyl)-5-nitropyrimidine
-
Formula:
-
Reaction: Loss of Cl (34.97 Da) + Gain of OH (17.00 Da) = Net Loss of ~18 Da.
-
Observed Ion [M+H]+: m/z ~156.0
-
Isotope Signature: No M+2 peak (or only normal trace
/ contributions). The 3:1 pattern disappears.
Analytical Workflow Diagram
Figure 2: Logical workflow for distinguishing parent from hydrolysis product using LC-MS.
References
-
National Institutes of Health (PubChem). (2025). 4-(Chloromethyl)pyrimidine | C5H5ClN2. Retrieved from [Link]
-
ResearchGate. (2021). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities. Retrieved from [Link]
Sources
Comparative Analysis: Chloromethyl vs. Chloropyrimidine Electrophiles in Covalent Drug Design
Executive Summary
In the evolution of targeted covalent inhibitors (TCIs), the choice of electrophile ("warhead") dictates the delicate balance between potency and toxicity.[1] This guide compares two distinct classes of cysteine-targeting electrophiles: Chloromethyl Ketones (CMKs) and Chloropyrimidines (CPs) .
While CMKs represent the historical foundation of affinity labeling (high intrinsic reactivity,
Mechanistic Divergence
The fundamental difference between these warheads lies in their reaction coordinate and transition state energy.
Chloromethyl Ketones (Alkyl Halides)
-
Mechanism:
(Bimolecular Nucleophilic Substitution). -
Pathway: The sulfur nucleophile attacks the
-carbon, displacing the chloride leaving group in a single concerted step. -
Orbital Interaction: Interaction between the HOMO of the thiolate and the
antibonding orbital of the C-Cl bond. -
Implication: This reaction is primarily sterically governed but electronically "hot." It requires little activation energy, leading to rapid, often non-specific alkylation of any accessible thiol (including Glutathione).
Chloropyrimidines (Heteroaryl Halides)
-
Mechanism:
(Nucleophilic Aromatic Substitution).[2][3] -
Pathway: Stepwise Addition-Elimination. The nucleophile attacks the aromatic ring to form a high-energy anionic intermediate (Meisenheimer complex), followed by the restoration of aromaticity via chloride elimination.
-
Orbital Interaction: Interaction involves the
system of the pyrimidine ring. -
Implication: The formation of the Meisenheimer complex is the rate-limiting step. This energy barrier is high in solution but can be lowered significantly by the protein environment (e.g., an oxyanion hole stabilizing the intermediate). This creates "Proximity-Dependent Reactivity."
Visualization: Reaction Coordinate Comparison
Figure 1: Mechanistic divergence between concerted
Performance Comparison: Head-to-Head
The following data summarizes the operational differences relevant to drug discovery.
| Feature | Chloromethyl Ketone (CMK) | Chloropyrimidine (CP) |
| Primary Mechanism | ||
| Intrinsic Reactivity | High ( | Low/Tunable ( |
| Selectivity Driver | Steric fit only. | Electronic activation + Steric fit. |
| Metabolic Stability | Poor. Rapidly reduced by carbonyl reductases or hydrolyzed. | Good. Stable aromatic system; risk of oxidative metabolism (CYP). |
| Toxicity Risk | High. Haptenization of random proteins leads to immune response. | Low. Requires specific binding pocket to react. |
| Reversibility | Irreversible.[4] | Irreversible (usually), but rare reversible examples exist. |
| Representative Use | Protease Probes (e.g., TPCK, TLCK). | Kinase Inhibitors (e.g., MSK1 inhibitors, FGFR4).[5] |
Experimental Protocol: Glutathione (GSH) Reactivity Assay
To objectively select between these warheads, you must determine their intrinsic reactivity . The industry standard is the GSH half-life assay.[6] A warhead with
Objective
Determine the pseudo-first-order rate constant (
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Internal Standard: Ketoprofen or Warfarin (10 mM in DMSO).
-
Nucleophile: Reduced L-Glutathione (GSH), 100 mM stock in water (freshly prepared).
-
Buffer: PBS (pH 7.4).
Workflow
-
Preparation:
-
Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess) in PBS (pH 7.4) with 10% Acetonitrile (to ensure solubility).
-
Control: Prepare a parallel sample without GSH to monitor hydrolytic stability.
-
-
Incubation:
-
Incubate at 37°C in a thermoshaker.
-
-
Sampling:
-
Withdraw aliquots at
min and h. -
Quench immediately with 1% Formic Acid in Acetonitrile containing the Internal Standard.
-
-
Analysis (LC-MS/MS):
-
Monitor the disappearance of the parent mass
. -
Monitor the appearance of the GSH-Adduct
.
-
-
Calculation:
-
Plot
vs. time. -
The slope of the line is
. -
Calculate half-life:
.
-
Interpretation of Results
| Classification | Recommendation | |
| < 15 min | Hyper-Reactive | Reject. Likely toxic/immunogenic (Typical of CMKs). |
| 15 min - 4 h | Moderate | Optimize. Steric hindrance needed. |
| > 24 h | Low Reactivity | Ideal. Requires protein catalysis to react (Typical of CPs). |
Decision Framework for Warhead Selection
Use this logic flow to determine when to deploy a Chloropyrimidine versus a Chloromethyl group.
Figure 2: Decision matrix for electrophile selection based on target environment and application.
References
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Source: ACS Medicinal Chemistry Letters (2022). Context: Demonstrates the use of 2,5-dichloropyrimidine as a tunable
warhead targeting Cys440. -
Refining Covalent Warhead Reactivity: A New Look at GSH Reactivity Assays. Source: X-Chem / Drug Discovery Online (2024). Context: Detailed methodology for kinetic assessment of warhead reactivity (
vs GSH stability). -
Correlating Reactivity Trends with Frontier Molecular Orbitals. Source: WuXi AppTec / QM Magic Class (Chapter 27). Context: Explains the orbital interactions (LUMO/LUMO+1) that dictate why 2-chloropyrimidine is more reactive than 4-chloropyrimidine.
-
Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Source: Chemistry – A European Journal (2014). Context: Foundational physical organic chemistry describing the nucleophilic parameters of GSH.
-
Evaluation of a Covalent Library of Diverse Warheads (CovLib). Source: Taylor & Francis (2024). Context: Comparative data on "hot" vs "cold" electrophiles and their screening against JNK3/USP7.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Refining Covalent Warhead Reactivity A New Look At GSH Reactivity Assays [drugdiscoveryonline.com]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
A Researcher's Guide to Purity Analysis and Melting Point Determination of 4-(Chloromethyl)-5-nitropyrimidine
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible results and the assurance of safety and efficacy in the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of methodologies for analyzing the purity and determining the melting point range of 4-(chloromethyl)-5-nitropyrimidine, a key building block in the synthesis of various therapeutic agents. While specific experimental data for this compound is not widely published, this guide will leverage established principles and data from structurally similar pyrimidine derivatives to present a robust analytical framework.
The Significance of Purity and Melting Point for Pyrimidine Derivatives
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous drugs.[1] The seemingly minor substitution of a chloromethyl and a nitro group on the pyrimidine ring, as in 4-(chloromethyl)-5-nitropyrimidine, creates a highly reactive intermediate. The presence of impurities can lead to unforeseen side reactions, lower yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts into the final drug substance.[2]
The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will typically exhibit a sharp melting point, whereas the presence of impurities will lead to a depression and broadening of the melting range.[3] Therefore, accurate determination of the melting point range is a fundamental first step in purity assessment.
Comparative Analysis of Purity Determination Techniques
While traditional melting point analysis provides a preliminary indication of purity, a comprehensive assessment requires more sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC) are powerful methods for quantifying the purity of pyrimidine derivatives.[4][5][6]
Data Summary: Purity Analysis Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range Assessed |
| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, applicable to a wide range of compounds, quantitative.[4] | Requires method development, can be time-consuming. | >95% |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity, provides structural information of impurities.[7] | Limited to thermally stable and volatile compounds, may require derivatization. | >98% |
| DSC | Measurement of the heat flow associated with thermal transitions as a function of temperature. | Provides a measure of absolute purity based on melting point depression, requires small sample size.[8] | Not suitable for compounds that decompose upon melting or are amorphous.[6] | 98-99.9% |
Experimental Protocols
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that can be used to determine the melting point and purity of a compound.[9] The method is based on the van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities present.[3]
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of 4-(chloromethyl)-5-nitropyrimidine into a standard aluminum DSC pan.
-
Instrument Setup:
-
Temperature Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 50 °C). Ramp the temperature at a controlled rate (e.g., 2 °C/min) to a temperature above the final melting point (e.g., 150 °C). A slower heating rate generally provides better resolution.[8]
-
Atmosphere: Use an inert nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point. The purity is calculated by the instrument's software based on the shape of the melting peak.
Workflow for DSC Purity Analysis
Caption: Workflow for determining purity using DSC.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common chromatographic technique for the analysis of pyrimidine derivatives.[4] It separates compounds based on their hydrophobicity.
Methodology:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 4-(chloromethyl)-5-nitropyrimidine reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Sample Solution: Prepare a solution of the test sample at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[10]
-
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Logical Flow for HPLC Method Development
Caption: Logical flow for HPLC method development and validation.
Synthesis and Potential Impurities
Understanding the synthetic route of 4-(chloromethyl)-5-nitropyrimidine is crucial for identifying potential impurities. A plausible synthesis could involve the chlorination of a corresponding hydroxymethyl pyrimidine.[11]
Potential Impurities:
-
Starting Material: Unreacted 4-(hydroxymethyl)-5-nitropyrimidine.
-
Over-chlorination Products: Dichloro- or trichloro- derivatives.
-
By-products from Side Reactions: Dimerization or polymerization products.[11]
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Conclusion
References
- Benchchem. (2025).
- ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Benchchem. (2025).
- PMC. (n.d.).
- ResearchGate. (2025). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF.
- Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC | PDF. Slideshare.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments.
- AZoM. (2018).
- TCI Chemicals. (n.d.). 4,6-Dichloro-5-nitropyrimidine | 4316-93-2. TCI Chemicals.
- PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines.
- Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
- Benchchem. (2025). Mass spectrometry analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine. Benchchem.
- Sigma-Aldrich. (n.d.). 5-(Chloromethyl)-4-methylpyrimidine | 1696798-72-7. Sigma-Aldrich.
- ResearchGate. (n.d.). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study.
- PMC. (2020).
- ChemicalBook. (n.d.). 4-Chloro-2-methyl-5-nitropyridine CAS#: 856834-65-6. ChemicalBook.
- MedchemExpress.com. (n.d.).
- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Indian Journal of Pharmaceutical Education and Research. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]- pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study.
- PubChem. (n.d.). 4-(Chloromethyl)pyrimidine | C5H5ClN2 | CID 13123553. PubChem.
- Benchchem. (2025). Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide. Benchchem.
- Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxy-5-nitropyrimidine | 1375065-27-2. Sigma-Aldrich.
- Sielc.com. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Sielc.com.
- Benchchem. (2025). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine. Benchchem.
- Fluorochem. (n.d.). 4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS 1421691-20-4). Fluorochem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermalsupport.com [thermalsupport.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tainstruments.com [tainstruments.com]
- 9. azom.com [azom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Pyrimidine, 4-(chloromethyl)-5-nitro-
Topic: Operational Safety & Handling Guide: Pyrimidine, 4-(chloromethyl)-5-nitro- Audience: Senior Researchers, Process Chemists, and HSE Officers.
Executive Summary: The Hazard Profile
Pyrimidine, 4-(chloromethyl)-5-nitro- (CAS: 143438-74-6) is not a standard laboratory reagent; it is a high-energy, reactive intermediate. Its danger lies in its dual-functionality:
-
The "Warhead" (Chloromethyl Group): A potent alkylating agent. Unlike aryl chlorides, this benzylic-like chloride is highly susceptible to nucleophilic attack, meaning it rapidly alkylates DNA/proteins (carcinogenicity/toxicity risk) and hydrolyzes in moist air to release hydrochloric acid (HCl).
-
The Nitro Core: Adds energetic potential and systemic toxicity.
Core Directive: Treat this compound as a Corrosive, Lachrymatory, Alkylating Agent . Standard "lab coat and nitrile" protocols are insufficient.
Part 1: The Threat Matrix (Hazard Analysis)
| Hazard Category | Specific Threat | Mechanism of Action |
| Acute Toxicity | Alkylating Agent | The electrophilic -CH₂Cl group covalently binds to biological nucleophiles (DNA, enzymes), causing delayed cellular damage. |
| Corrosivity | Hydrolytic Instability | Upon contact with mucosal moisture (eyes, lungs), it hydrolyzes to generate HCl and the corresponding alcohol, causing immediate chemical burns. |
| Physical | Energetic/Shock | While the pyrimidine ring stabilizes the nitro group, nitro-compounds are inherently energetic. Avoid friction, grinding, or high heat. |
Part 2: The PPE Barrier Strategy (Layered Defense)
Standard nitrile gloves provide <5 minutes of protection against potent alkylating agents in solution. You must employ a "Breakthrough-Resistant" strategy.
Hand Protection (The Double-Glove System)
-
Layer 1 (Inner): Silver Shield® (EVOH/PE Laminate) or 4H® gloves.
-
Why: These are chemically impermeable to small halogenated molecules. Nitrile swells and allows permeation of chlorinated compounds.
-
-
Layer 2 (Outer): 5-8 mil Nitrile (High Dexterity).
-
Why: Protects the inner glove from physical tears and provides grip.
-
Protocol: Change outer nitrile immediately upon splash. Change inner laminate every 4 hours.
-
Respiratory & Facial Protection
-
Primary Engineering Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of hydrolytic HCl vapors.
-
Face Protection: 8-inch Face Shield required during weighing or transfer of >500mg.
Body Protection
-
Standard: Cotton lab coat (fire resistant).
-
Enhanced: If handling solutions >100mL, wear a Tyvek® apron/sleeve covers to prevent sleeve-gap exposure.
Part 3: Operational Workflow (Step-by-Step)
A. Weighing & Transfer (The Critical Zone)
Static electricity can disperse this fine powder, increasing inhalation risk.
-
Preparation: Place an ionizing fan or antistatic gun inside the hood to neutralize static charge on the glassware/spatula.
-
Containment: Weigh inside a tared vial with a septum cap. Do not weigh on open paper.
-
Solvent Addition: Add solvent (e.g., DCM, THF) via syringe through the septum to minimize aerosol generation.
B. Reaction Monitoring
-
Moisture Control: This compound degrades rapidly. All glassware must be flame-dried; use an inert atmosphere (Argon/Nitrogen).
-
Temperature: Nitro-pyrimidines can be thermally unstable. Keep reaction temperatures <50°C unless calorimetry data confirms stability.
Part 4: Deactivation & Disposal (The "Kill" Protocol)
NEVER dispose of the active active alkylating agent directly into waste drums. It continues to react, pressurizing drums (HCl gas) or alkylating other waste components. You must chemically quench it first.
Quenching Reagent (The Nucleophile)
Prepare a "Deactivation Solution":
-
Option A (General): 10% Ethanolamine in Ethanol.
-
Option B (Sulfur-based): 10% Sodium Thiosulfate in water (slower, but safer for large quantities).
Decontamination Workflow
Figure 1: Chemical Deactivation Logic Flow. This process converts the reactive chloromethyl group into a benign amino-alcohol or thio-ether derivative.
Disposal Steps:
-
Dilute: Dissolve residue in a minimal amount of Dichloromethane (DCM).
-
Quench: Slowly add the Deactivation Solution (10:1 ratio of Quencher to Waste). Caution: Exothermic.
-
Wait: Allow to stand in the fume hood for 12-24 hours.
-
Verify: Check pH. If acidic, HCl is still being generated; add more base.
-
Discard: Label as "Deactivated Halogenated Organic Waste" and segregate from oxidizers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-(chloromethyl)pyrimidine (Analogous Hazard Data). ECHA. [Link]
- Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
